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molecular formula C8H6Cl2O B3049762 2-Chloro-3-methylbenzoyl chloride CAS No. 21900-56-1

2-Chloro-3-methylbenzoyl chloride

Cat. No. B3049762
M. Wt: 189.04 g/mol
InChI Key: FUUCTBPASNZPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05886178

Procedure details

To a suspension of 2-chloro-3-methylbenzoic acid (6.75 g, 39.39 mmol) [prepared as described above] in EtOAc were added a few drops of DMF and oxalyl chloride (5.1 ml, 1.5 eq.). After stirring the reaction mixture for 1.5 h, the solvent was removed in vacuo to give 2-chloro-3-methylbenzoyl chloride, which was used in the next step without further purification.
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)(=O)C([Cl:15])=O>CCOC(C)=O.CN(C=O)C>[Cl:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Quantity
6.75 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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